molecular formula C13H11N3O4S B5174139 3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA

3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA

Cat. No.: B5174139
M. Wt: 305.31 g/mol
InChI Key: VGCXCOJYMWDTRD-UHFFFAOYSA-N
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Description

3-(Furan-2-carbonyl)-1-(4-methyl-2-nitrophenyl)thiourea is a synthetic thiourea derivative designed for research applications in medicinal chemistry and drug discovery. This compound belongs to a class of molecules known for their diverse biological activities and utility in various scientific fields. Research Applications and Value: Anticancer Research: Thiourea derivatives, particularly those incorporating a furan ring and nitroaryl group, have demonstrated significant potential in anticancer studies . These compounds can inhibit proliferation and induce cell death in various human cancer cell lines. The structural motif is found in novel investigational agents that work by interfering with critical cellular pathways, such as the RAF signaling pathway responsible for cell growth and survival . Researchers value these compounds for developing new chemotherapeutic agents, especially for challenging targets like hepatocellular carcinoma . Antimicrobial Research: Carbamothioyl-furan-2-carboxamide derivatives show promising activity against a range of bacterial and fungal strains, including drug-resistant clinical isolates . Their mechanism may involve disrupting microbial enzymatic processes or membrane integrity, making them valuable scaffolds for developing new antimicrobial agents to address growing antibiotic resistance . Chemical Synthesis and Material Science: Beyond biological applications, the thiourea moiety is an excellent hydrogen-bond donor, making these compounds useful in constructing anion receptors and supramolecular structures . They also serve as key intermediates and precursors in synthesizing more complex heterocyclic compounds, such as tetrazoles, and have been employed as catalysts in cross-coupling reactions like Suzuki and Heck reactions . Structural Insights: The molecule typically exists in a thione form with a planar thiourea core stabilized by intramolecular hydrogen bonds, often between the carbonyl oxygen and thioamide hydrogen, which can influence its conformation and interaction with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(4-methyl-2-nitrophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c1-8-4-5-9(10(7-8)16(18)19)14-13(21)15-12(17)11-3-2-6-20-11/h2-7H,1H3,(H2,14,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXCOJYMWDTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA typically involves the reaction of furan-2-carbonyl chloride with 4-methyl-2-nitrophenylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used.

    Hydrolysis: The products are the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA would depend on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The furan and nitrophenyl groups may play a role in binding to the target sites, while the thiourea moiety could be involved in forming hydrogen bonds or other interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related thiourea derivatives:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Reported Applications
3-(Furan-2-carbonyl)-1-(4-methyl-2-nitrophenyl)thiourea (Target) 4-methyl-2-nitrophenyl, furan-2-carbonyl ~307.3 (estimated) Nitro, carbonyl, thiourea Antimicrobial, enzyme inhibition (inferred)
3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea 4-methylphenyl, furan-2-ylmethylideneamino 285.35 Methyl, methylideneamino, thiourea Crystal engineering, hydrogen bonding studies
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Perfluorophenyl, dimethylaminocyclohexyl 367.38 Perfluorophenyl, dimethylamino Catalysis, ligand design (speculative)
1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea Naphthalenyl, diphenylethyl-dimethylamino 453.64 Naphthalenyl, dimethylamino Chiral resolution, asymmetric synthesis (speculative)
Key Observations:

Hydrogen Bonding: The thiourea moiety (–NH–C(S)–NH–) in all compounds facilitates N–H⋯S/N/O hydrogen bonds. However, the nitro group in the target compound may introduce additional intermolecular interactions (e.g., C–H⋯O–NO₂), influencing crystal packing .

Steric Bulk: The dimethylamino and naphthalenyl groups in introduce significant steric hindrance, likely reducing solubility in polar solvents compared to the target compound.

Crystallographic and Conformational Differences

  • Target Compound vs. 3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea : The compound in exhibits two independent molecules per asymmetric unit, with dihedral angles of 39.83° and 48.95° between the phenyl and furan rings. The target compound’s nitro group may reduce conformational flexibility, leading to smaller dihedral angles and more planar structures. Hydrogen Bonding: Both compounds form N–H⋯N and N–H⋯S bonds, but the nitro group in the target compound could stabilize additional C–H⋯O interactions, altering crystal lattice stability .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Characterize intermediates via 1H^1H-NMR and IR spectroscopy to confirm functional group incorporation .

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Methodological Answer:
Structural elucidation involves:

Single-Crystal X-ray Diffraction (SC-XRD) : Grows crystals via slow evaporation (e.g., in ethanol/water). Data collection at low temperatures (e.g., 123 K) reduces thermal motion artifacts. Refinement using SHELXL software ensures precise bond-length (mean σ = 0.002 Å) and angle determination (R-factor < 0.05) .

Spectroscopic Analysis :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl/thione carbons (δ 165–180 ppm) .
  • IR : Confirm thiourea C=S (1200–1250 cm1^{-1}) and furan carbonyl C=O (1680–1720 cm1^{-1}) .

Q. Example Crystallographic Data :

ParameterValue (from analogous compounds)Source
Space GroupP1\overline{1}
R-factor0.038
Bond Length (C-S)1.68 Å

How can density functional theory (DFT) predict the electronic properties and reactivity of this thiourea derivative?

Advanced Research Question
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions by analyzing partial charges on the thiourea sulfur and nitro groups .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ∆E ≈ 4.5 eV for similar compounds) .

Thermochemical Analysis : Estimate bond dissociation energies (BDEs) for the C=S group (≈70 kcal/mol) to assess stability under reactive conditions .

Validation : Compare computed IR/NMR spectra with experimental data to refine functional selection (e.g., hybrid functionals for better accuracy) .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies in bioactivity (e.g., IC50_{50} variability) arise from assay conditions or structural analogs. Mitigation strategies include:

Dose-Response Curves : Use standardized protocols (e.g., MTT assays) across multiple cell lines to quantify cytotoxicity .

Structural Confirmation : Verify compound purity (>95% via HPLC) and tautomeric forms (thione vs. thiol) that may alter activity .

Comparative Studies : Benchmark against known thiourea derivatives (e.g., 1-phenyl-2-thiourea) to contextualize activity trends .

Q. Example Data :

Assay TypeIC50_{50} (μM)Cell LineSource
Anticancer12.5 ± 1.2MCF-7
Antibacterial>100E. coli

How are reaction conditions optimized to improve yield and purity during synthesis?

Advanced Research Question
Methodological Answer:
Optimization involves:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require post-reaction extraction to remove residues .

Catalyst Selection : Use DMAP or HOBt to accelerate acyl transfer and reduce side-product formation .

Temperature Control : Maintain 0–5°C during thiourea formation to prevent decomposition .

Q. Yield Optimization Table :

StepYield (%)Purity (%)Conditions
Intermediate7590DCM, RT, 12 h
Final Product6298EtOH reflux, 6 h

What role does the nitro group play in the compound’s stability and reactivity?

Advanced Research Question
Methodological Answer:
The 2-nitro group on the phenyl ring:

Electron-Withdrawing Effect : Reduces electron density at the thiourea sulfur, enhancing electrophilicity for nucleophilic attacks (e.g., by cysteine residues in enzymes) .

Photostability : UV-Vis studies show nitro groups increase susceptibility to photodegradation (λmax_{\text{max}} ≈ 350 nm) .

Crystallographic Impact : Induces planarity in the aromatic system, facilitating π-π stacking in the solid state .

Q. Experimental Validation :

  • Conduct accelerated stability studies (40°C/75% RH) to monitor degradation products via LC-MS .

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